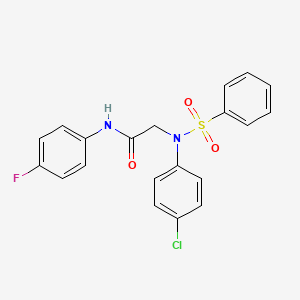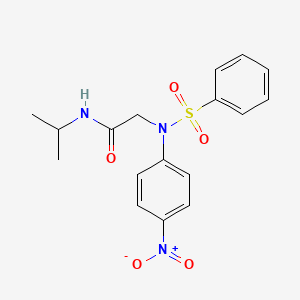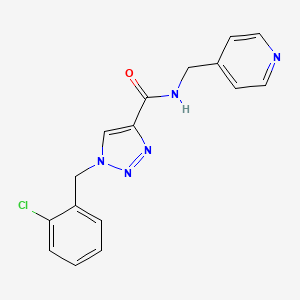![molecular formula C17H20ClN3O4S2 B5109561 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE](/img/structure/B5109561.png)
2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines phenoxy, acetamido, and thiazolyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE typically involves multiple steps, including the preparation of intermediate compounds. The process begins with the synthesis of 4-chloro-2-methylphenol, which is then reacted with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then converted to its corresponding acetamide derivative through an amide formation reaction.
The next step involves the synthesis of the thiazole ring. This is achieved by reacting 3,4-dimethylthiazol-2-thione with an appropriate amine to form the desired thiazolyl derivative. Finally, the two intermediates are coupled under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques to ensure the final product meets the required purity standards.
化学反应分析
Types of Reactions
2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving phenoxy and thiazole derivatives.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE involves its interaction with specific molecular targets. The phenoxy and thiazole groups are likely to play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would require further investigation to elucidate.
相似化合物的比较
Similar compounds to 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]ETHYL N-(3,4-DIMETHYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-5-YL)CARBAMATE include:
Cetylpyridinium chloride (CET): Known for its antimicrobial properties.
Domiphen bromide (DOM): Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of phenoxy, acetamido, and thiazolyl groups in this compound sets it apart from these related compounds.
属性
IUPAC Name |
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S2/c1-10-8-12(18)4-5-13(10)25-9-14(22)19-6-7-24-16(23)20-15-11(2)21(3)17(26)27-15/h4-5,8H,6-7,9H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESQTIBNYLYDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCCOC(=O)NC2=C(N(C(=S)S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol](/img/structure/B5109484.png)
![3-nitro-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5109495.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-iodo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5109517.png)

![5-(3-methoxyphenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5109537.png)
![5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5109539.png)

![Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5109545.png)
![ETHYL 5-AMINO-4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE](/img/structure/B5109552.png)
methanone](/img/structure/B5109567.png)



